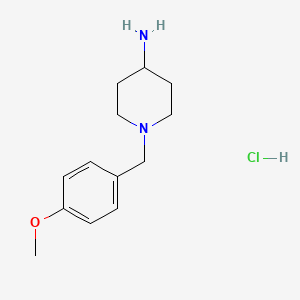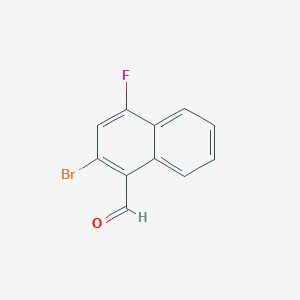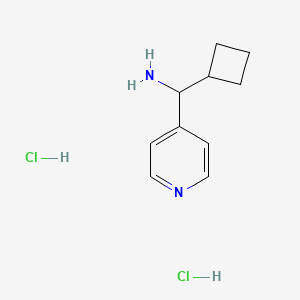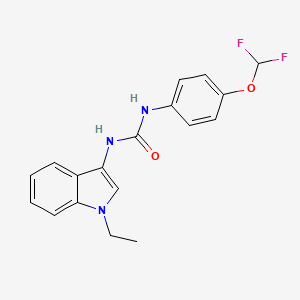
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as DFIU, is a chemical compound that belongs to the class of urea derivatives. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the inhibition of tubulin polymerization, a process that is essential for cell division. This compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules. As a result, the cell cycle is arrested, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has several advantages for lab experiments. Firstly, the compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound exhibits high potency against cancer cells, making it a promising candidate for further drug development. However, this compound has some limitations as well. The compound is relatively unstable and requires careful handling to prevent degradation. Furthermore, this compound has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound. Additionally, more research is needed to explore the potential applications of this compound in other fields, such as neurobiology and immunology. Furthermore, studies are needed to optimize the synthesis and formulation of this compound to improve its stability and solubility. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anticancer drug.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound exhibits cytotoxicity against various cancer cell lines, inhibits tubulin polymerization, possesses anti-inflammatory properties, and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
合成方法
The synthesis of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 4-(difluoromethoxy)aniline with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1H-indole-3-carboxylic acid. The reaction is carried out in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) as solvents. The product is then purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.
科学研究应用
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Furthermore, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-2-23-11-15(14-5-3-4-6-16(14)23)22-18(24)21-12-7-9-13(10-8-12)25-17(19)20/h3-11,17H,2H2,1H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEASRIIEZEKAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

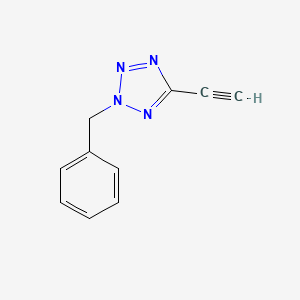
![Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate](/img/structure/B2417508.png)
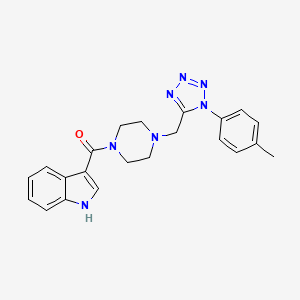
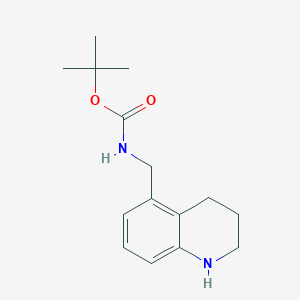
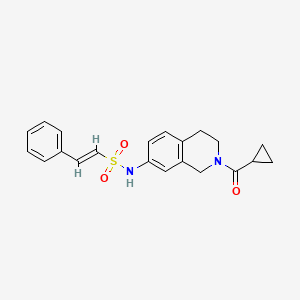
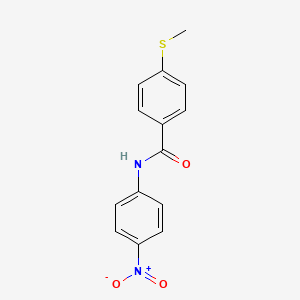
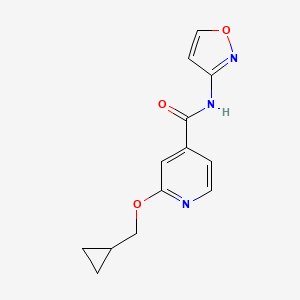
![6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2417520.png)


![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)
